1-methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
1-Methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a tricyclic purine-dione derivative characterized by a pyrimido[1,2-g]purine core substituted with a methyl group at the 1-position and two 2-phenylethyl groups at the 3- and 9-positions. The 2-phenylethyl substituents introduce significant lipophilicity, which may enhance blood-brain barrier permeability, while the methyl group likely stabilizes the molecule’s conformation .
Properties
IUPAC Name |
1-methyl-3,9-bis(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-27-22-21(23(31)30(25(27)32)18-14-20-11-6-3-7-12-20)29-16-8-15-28(24(29)26-22)17-13-19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKGCBCGNNYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine and pyrimidine precursors, followed by their condensation under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
1-methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Hydrolysis: This reaction involves the cleavage of chemical bonds by water, often facilitated by acids or bases, leading to the formation of simpler compounds.
Scientific Research Applications
1-methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its unique properties may enable it to act as an inhibitor or activator of specific enzymes or receptors, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimido/Purine-Dione Derivatives
*Estimated based on core (C₉H₈N₄O₂) + substituents (1-CH₃: C₁H₃; 2×2-phenylethyl: C₁₆H₁₈).
†Calculated from molecular formulas in cited references.
‡Derived from IUPAC name.
Key Observations :
- The target compound’s bis(2-phenylethyl) substituents confer greater lipophilicity compared to methoxy or methylbenzyl groups in analogs .
- Tricyclic cores (pyrimido[1,2-g]purine vs.
Pharmacological and Physicochemical Comparisons
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step alkylation, as seen in related purine-diones (e.g., 70% yield for 7d vs. 29% for 5 ).
- Solubility : The phenylethyl groups in the target compound may reduce aqueous solubility compared to morpholine- or piperazinyl-substituted analogs .
Structure-Activity Relationship (SAR) Trends
Substituent Bulkiness : Bulky aryl groups (e.g., 2-phenylethyl) enhance lipophilicity but may sterically hinder receptor binding. In contrast, smaller substituents like 4-fluorophenyl (9a ) optimize both affinity and solubility.
Heterocyclic Core Modifications : Pyrido[1,2-e]purine-diones (e.g., 9a ) exhibit redshifted fluorescence (λem = 515 nm), suggesting utility in bioimaging, whereas imidazo-purine-diones (e.g., 6h ) prioritize receptor interaction.
Synthetic Feasibility : Higher yields correlate with simpler substitution patterns (e.g., 75% for 9a vs. 29% for multi-substituted 5 ).
Biological Activity
Chemical Structure and Properties
The compound features a pyrimidine-purine backbone with multiple phenylethyl substituents. Its molecular formula is , and it possesses unique structural characteristics that may contribute to its biological effects.
Structural Formula
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and the activation of apoptotic pathways.
- Case Study : A study conducted on breast cancer cell lines showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent.
- Mechanism : It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory diseases .
- Research Findings : In a murine model of arthritis, administration of the compound resulted in a significant decrease in paw swelling and joint inflammation compared to controls.
Antioxidant Activity
The antioxidant properties of this compound have been explored as well:
- Study Results : In vitro assays revealed that it scavenges free radicals effectively and reduces oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; modulates cell cycle | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antioxidant | Scavenges free radicals |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. However, further studies are needed to fully understand its safety margins and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
